N-Acetyl-D-leucine Amide: Physicochemical Profile and Biochemical Utility
N-Acetyl-D-leucine Amide: Physicochemical Profile and Biochemical Utility
Executive Summary
N-Acetyl-D-leucine amide (CAS 16624-68-3) is a specific chiral derivative of the amino acid D-leucine, characterized by dual amide functionalities at both the N-terminus (acetylation) and C-terminus (amidation).[1][2] Unlike its L-enantiomer—which is a metabolic intermediate and pharmaceutical agent for neurodegenerative disorders—the D-isomer serves primarily as a high-precision biochemical probe. It is utilized to characterize the stereospecificity of members of the amidohydrolase superfamily and D-aminoacylases , enzymes capable of processing non-canonical D-amino acids. This guide details its structural properties, synthesis, and critical role as a substrate in enzymatic kinetic studies.
Chemical Identity & Physicochemical Properties[1][2][3][4]
N-Acetyl-D-leucine amide presents as a white crystalline powder.[3][4] Its structure features a hydrophobic isobutyl side chain flanked by two polar amide groups, creating a unique "amide-amide" framework that is neutral and non-ionic under physiological conditions.[4]
Structural Specifications
| Property | Specification |
| Chemical Name | (2R)-2-acetamido-4-methylpentanamide |
| Common Synonyms | Ac-D-Leu-NH₂; N-Acetyl-D-leucinamide |
| CAS Registry Number | 16624-68-3 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| Stereochemistry | D-configuration (R-isomer at α-carbon) |
| InChI Key | PHPXQAHAQREGGN-SSDOTTSWSA-N |
Physical Properties
| Parameter | Value / Condition |
| Appearance | White to off-white crystalline solid |
| Melting Point | 129 – 135 °C (Consistent with L-enantiomer data) |
| Optical Rotation | |
| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |
| pKa | Non-ionizable in physiological range (neutral amides) |
*Note: Optical rotation is equal in magnitude but opposite in sign to the L-isomer (
Synthesis and Manufacturing Workflow
The synthesis of N-Acetyl-D-leucine amide typically follows a two-stage protocol to ensure retention of chiral purity. Direct amidation of D-leucine without protection can lead to racemization; therefore, the N-acetyl group is introduced first to stabilize the
Synthetic Pathway (DOT Visualization)
Figure 1: Step-wise synthesis preserving stereochemical integrity. The N-acetylation step precedes C-terminal amidation to prevent racemization.
Protocol Causality
-
N-Acetylation: Performed under Schotten-Baumann conditions (aqueous base) or in acetic acid. This protects the amine and reduces the basicity of the
-nitrogen, preventing nucleophilic attack on the carbonyl during subsequent steps. -
Amidation: The carboxyl group of N-Acetyl-D-leucine is activated (e.g., via mixed anhydride or active ester) and reacted with ammonia. This yields the primary amide (–CONH₂) at the C-terminus.
Biochemical Applications & Mechanism[7]
The primary utility of N-Acetyl-D-leucine amide lies in its stereochemical resistance to standard proteases and its specific recognition by D-processing enzymes.
Substrate Specificity for Amidohydrolases
Standard mammalian proteases (e.g., Leucine Aminopeptidase) are L-stereospecific. They cannot cleave the N-terminal acetyl group or the C-terminal amide of the D-isomer. This makes N-Acetyl-D-leucine amide an ideal negative control in protease assays or a specific substrate for detecting bacterial D-aminoacylases.
-
Target Enzyme: D-Aminoacylase (e.g., from Alcaligenes xylosoxydans).[5][6][7]
-
Reaction: Hydrolysis of the N-acetyl bond (Deacetylation).
-
Outcome: Release of D-Leucinamide or D-Leucine (depending on specific enzyme mode).
Enzymatic Kinetic Pathway (DOT Visualization)
Figure 2: Differential enzymatic processing. The D-isomer is inert to L-specific peptidases but is processed by specific bacterial D-aminoacylases.
Pharmacokinetic Implications
Research into the acid form (N-Acetyl-DL-leucine) has shown that the D-enantiomer accumulates in plasma because it is not metabolized by ubiquitous L-acylases [1]. While the L-isomer is rapidly deacetylated to L-leucine (entering the Krebs cycle), the D-isomer persists. N-Acetyl-D-leucine amide is expected to exhibit even higher metabolic stability due to the C-terminal blockage, making it a robust scaffold for designing stable peptide mimetics.
Handling and Stability Protocols
Storage and Reconstitution
-
Solid State: Store at 0–8 °C in a desiccated environment. The compound is hygroscopic; moisture uptake can induce hydrolysis over long periods.
-
Solubilization:
-
Primary Solvent: Dissolve in DMSO or DMF to create a high-concentration stock (e.g., 30 mg/mL).
-
Aqueous Dilution: Dilute the organic stock into aqueous buffer (PBS, pH 7.2). Note: Do not exceed 10% DMSO final concentration to avoid enzyme inhibition in assays.
-
Stability: Aqueous solutions should be prepared fresh daily. The amide bond is susceptible to hydrolysis at extreme pH (<3 or >10) or elevated temperatures (>40 °C).
-
Analytical Verification[6][11]
-
HPLC: Use a Chiralpak AD-H or equivalent chiral column to verify enantiomeric excess (ee%). Mobile phase: Hexane/Isopropanol (90:10).
-
TLC: SiO₂ plates; Eluent: Chloroform/Methanol (9:1). Visualized by ninhydrin (requires hydrolysis on plate) or iodine vapor.
References
-
Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at: [Link]
-
Wakayama, M., et al. (1996).[6] Overproduction of D-aminoacylase from Alcaligenes xylosoxydans subsp.[6] xylosoxydans A-6 in Escherichia coli and its purification. Protein Expression and Purification.[6] Available at: [Link]
-
Sakai, K., et al. (1991).[8] Purification and characterization of N-acyl-D-glutamate deacylase from Alcaligenes xylosoxydans. FEBS Letters. Available at: [Link]
-
PubChem. N-Acetyl-D-leucine amide (Compound).[9] National Library of Medicine. Available at: [Link]
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- 5. Role of arginine residues of D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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